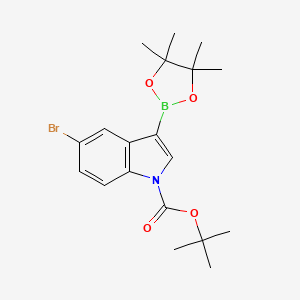
3-(2-Chloro-4-methylphenoxy)azetidine
Overview
Description
Synthesis Analysis
Azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-4-methylphenoxy)azetidine is represented by the formula C10H12ClNO . The structure of this compound is similar to that of cresol, which has a methyl group substituted onto the ring of phenol .Chemical Reactions Analysis
The reactivity of azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, is driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Scientific Research Applications
-
Synthesis of Azetidines
- Field : Organic Chemistry
- Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- Method : This approach typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
- Results : Despite its efficiency, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges associated with this approach .
-
Reactivity of Azetidines
- Field : Organic and Biomolecular Chemistry
- Application : Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain .
- Method : The reactivity of azetidines can be triggered under appropriate reaction conditions .
- Results : Recent advances in the chemistry and reactivity of azetidines have been reported .
-
Synthesis of Natural Product Analogue
- Field : Organic Chemistry
- Application : Azetidines have been used in the synthesis of natural product analogues . For instance, a synthetic methodology for the stereoselective synthesis of an azetidine analogue of natural product penaresidin A has been developed .
- Method : The key step involved the treatment of a specific compound with HgSO4 in the presence of H2SO4 .
- Results : This method allowed for the successful synthesis of the desired azetidine analogue .
-
Antimicrobial Property of Azetidine Derivatives
- Field : Medicinal Chemistry
- Application : Novel benzophenone fused azetidinone derivatives have been synthesized and analyzed for their antimicrobial properties .
- Method : The compounds were synthesized by multistep synthesis and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .
- Results : Some of the synthesized compounds demonstrated good inhibition against tested bacterial and fungal strains .
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : Azetidines are used in the synthesis of various pharmaceuticals . They are often used as building blocks in the synthesis of complex molecules due to their four-membered ring structure .
- Method : The synthesis of pharmaceuticals using azetidines often involves various organic reactions, including ring-opening reactions .
- Results : The use of azetidines in pharmaceutical synthesis has led to the development of various drugs .
-
Material Science Applications
- Field : Material Science
- Application : Azetidines have been used in the synthesis of polymers . These polymers have potential applications in various fields, including electronics and medicine .
- Method : The synthesis of polymers using azetidines often involves polymerization reactions .
- Results : The use of azetidines in polymer synthesis has led to the development of various types of polymers with unique properties .
Future Directions
properties
IUPAC Name |
3-(2-chloro-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEBGCWUVLGQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)


![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)






![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)
